Boc-7-aminoheptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as N-Boc-7-aminoheptanoic acid or Boc-7-Ah, is a valuable building block in peptide synthesis. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the peptide chain. Once the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amine, enabling peptide cyclization or conjugation to other biomolecules [].

Here are some examples of its use in peptide synthesis:

- Preparation of bioactive peptides: Boc-7-Ah has been used to synthesize various bioactive peptides, including antimicrobial peptides and neuropeptides [, ].

- Development of therapeutic agents: Researchers are exploring the potential of Boc-7-Ah-containing peptides as therapeutic agents for various diseases, such as cancer and neurodegenerative disorders [].

Chemical Biology:

Due to its unique chemical properties, 7-((tert-Butoxycarbonyl)amino)heptanoic acid finds applications in various chemical biology studies. It can be used:

- As a probe for protein-protein interactions: By attaching a fluorescent or biotin tag to Boc-7-Ah, researchers can study protein-protein interactions by monitoring the binding of the modified molecule to target proteins.

- To investigate cellular processes: Boc-7-Ah can be incorporated into cell-penetrating peptides, allowing researchers to deliver specific cargo molecules into cells for studying various cellular processes.

Material Science:

Research is exploring the potential of 7-((tert-Butoxycarbonyl)amino)heptanoic acid in material science applications:

- Development of biocompatible materials: The molecule's unique structure and properties are being investigated for creating biocompatible materials for drug delivery and tissue engineering applications.

- Design of self-assembling structures: Researchers are exploring the self-assembling properties of Boc-7-Ah derivatives for the development of novel nanomaterials with potential applications in electronics and sensors.

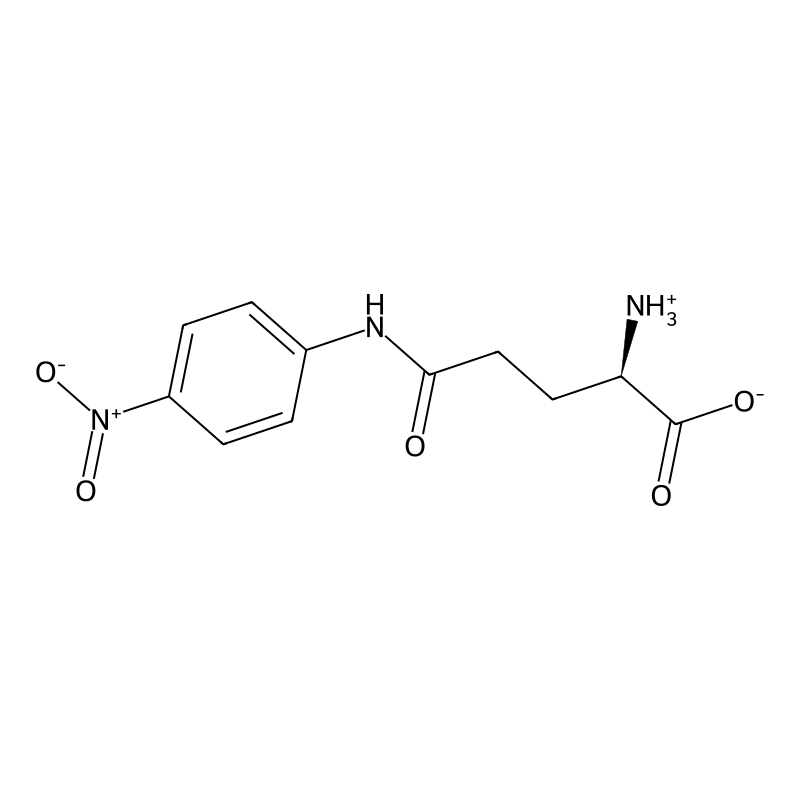

Boc-7-aminoheptanoic acid, also known as N-(tert-butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4 and a molecular weight of 245.3 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the heptanoic acid chain. This modification enhances its stability and solubility, making it particularly useful in peptide synthesis and other biochemical applications. The compound has a CAS number of 60142-89-4 and is recognized for its role in facilitating the formation of peptide bonds in solid-phase synthesis methodologies .

While specific biological activity data for Boc-7-aminoheptanoic acid is limited, its derivatives and related compounds have been investigated for their potential roles in drug design and development. The incorporation of amino acids into peptide sequences can enhance biological activity, stability, and specificity towards biological targets. As a building block in peptide synthesis, Boc-7-aminoheptanoic acid may contribute to the pharmacological properties of peptides derived from it.

The synthesis of Boc-7-aminoheptanoic acid typically involves several steps:

- Protection of Amino Group: The amino group of 7-aminoheptanoic acid is protected using tert-butoxycarbonyl chloride.

- Purification: The resulting Boc-protected amino acid is purified through crystallization or chromatography.

- Characterization: The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Additionally, Boc-7-aminoheptanoic acid can be synthesized via solid-phase peptide synthesis techniques, where it serves as a key intermediate in assembling longer peptide chains .

Boc-7-aminoheptanoic acid is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides through solid-phase methods.

- Research: In proteomics and biochemical studies to explore protein interactions and functions.

- Drug Development: As a precursor for designing bioactive peptides that may serve therapeutic purposes.

Boc-7-aminoheptanoic acid shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Aminoheptanoic Acid | C7H15NO2 | Unprotected form; used directly in some syntheses |

| N-Boc-6-aminohexanoic Acid | C11H21NO4 | Shorter carbon chain; different properties |

| N-Boc-8-aminooctanoic Acid | C13H25NO4 | Longer carbon chain; alters hydrophobicity |

| N-Boc-Lysine | C12H22N2O4 | Contains an additional amino group; versatile |

Boc-7-aminoheptanoic acid is unique due to its specific chain length and the presence of the tert-butoxycarbonyl protecting group, which provides distinct advantages in peptide synthesis compared to its analogs. Its structural characteristics allow for enhanced stability during reactions, making it a valuable compound in organic chemistry and biochemistry applications .

Boc-Protection Strategies in Amino Acid Functionalization

The tert-butoxycarbonyl protection strategy represents one of the most fundamental approaches in amino acid functionalization, particularly for compounds such as Boc-7-aminoheptanoic acid [1] [3]. This compound, with the molecular formula C₁₂H₂₃NO₄ and molecular weight of 245.32 g/mol, exemplifies the successful application of Boc protection in creating stable, functionalized amino acid derivatives [1] [5].

The mechanism of Boc protection involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O) [10] [11]. The reaction proceeds through a straightforward pathway where the amine attacks a carbonyl site on the dicarbonate, resulting in the formation of a tetrahedral intermediate [10] [12]. Subsequently, tert-butyl carbonate acts as a leaving group, which can either deprotonate the amine or undergo spontaneous decarboxylation to yield carbon dioxide and tert-butoxide [10] [13].

The synthesis of Boc-7-aminoheptanoic acid typically involves the protection of 7-aminoheptanoic acid using Boc anhydride or Boc chloride in suitable solvents . The reaction generally proceeds under basic conditions to facilitate the formation of the Boc-protected derivative [7]. Alternative methods employ O-tertiary-butyl S-phenyl thiocarbonate as a carboxy-t-butoxylating agent, which provides significant advantages over traditional methods including enhanced safety profiles and simplified product recovery [7].

Table 1: Chemical and Physical Properties of Boc-7-aminoheptanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight (g/mol) | 245.32 |

| CAS Number | 60142-89-4 |

| Melting Point (°C) | 56-60 |

| Boiling Point (°C) | 393.1±25.0 (Predicted) |

| Density (g/cm³) | 1.050±0.06 (Predicted) |

| Solubility | Soluble in Methanol |

| Storage Temperature (°C) | 2-8 |

| Physical Form | Powder to Crystalline |

| Color | White to Almost White |

| pKa (predicted) | 4.77±0.10 (Predicted) |

The protection strategy enables the selective modification of amino acids without affecting the overall molecular structure [2] [3]. The terminal carboxylic acid in Boc-7-aminoheptanoic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds [3] [8].

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis represents a revolutionary approach to peptide construction where molecules are covalently bound to solid support materials and synthesized step-by-step in single reaction vessels [17] [18]. Boc-7-aminoheptanoic acid serves as an essential building block in this methodology, functioning as a linker component in the synthesis of proteolysis targeting chimeras and other conjugation applications [3] [8].

The fundamental principle of solid-phase peptide synthesis involves the attachment of the first amino acid to a resin support, followed by iterative cycles of deprotection and coupling [18] [20]. The process begins with attaching the carboxyl-terminal residue to the resin, with both the alpha amino group and reactive side chains protected by temporary protecting groups [18]. Each synthesis cycle comprises deprotection of the N-alpha protecting group, washing to remove byproducts, coupling of the next amino acid, and subsequent washing procedures [18] [19].

The efficiency of solid-phase peptide synthesis depends critically on the choice of solid support, linker systems, and appropriately protected amino acids [17]. Boc-7-aminoheptanoic acid functions as an alkane chain with terminal carboxylic acid and Boc-protected amino groups, enabling its integration into peptide synthesis protocols [3]. The compound's seven-carbon aliphatic chain provides optimal spacing for bioconjugation applications while maintaining synthetic accessibility [2] .

Boc vs. Fmoc Chemistry in SPPS

The selection between Boc and Fmoc strategies in solid-phase peptide synthesis represents a fundamental decision that influences synthesis efficiency, product purity, and overall synthetic feasibility [21]. Both approaches utilize distinct deprotection mechanisms and offer unique advantages for specific synthetic challenges [21] [25].

Table 2: Comparison of Boc vs Fmoc Strategies in SPPS

| Parameter | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Deprotection Conditions | Acidic | Basic |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in Dimethylformamide |

| Orthogonal Protection | No | Yes |

| Reaction Temperature | Room Temperature | Room Temperature |

| Synthesis Time per Amino Acid | 10-20 minutes | 10-20 minutes |

| Safety Profile | Relatively Safe | Relatively Safe |

| Compatibility with Automation | No Special Equipment Required | Excellent |

| Cost of Reagents | Similar to Fmoc | Similar to Boc |

| Hydrophobic Peptide Synthesis | High Purity | May Have Lower Purity |

| Protected Peptide Fragment Preparation | Requires Strong Acid Cleavage | Mild Cleavage Conditions Available |

The Boc strategy employs acid-labile protecting groups that are removed under acidic conditions using trifluoroacetic acid [21]. This approach was among the first widely adopted strategies in peptide synthesis, though it requires harsher deprotection conditions that can sometimes lead to peptide degradation or incomplete protecting group removal [21]. However, Boc-based synthesis remains advantageous for sequences prone to racemization under basic conditions and for synthesizing hydrophobic peptides that exhibit aggregation tendencies [25].

The Fmoc strategy utilizes base-labile protecting groups removed under basic conditions, typically using piperidine in dimethylformamide [21]. This approach has largely replaced Boc chemistry in modern peptide synthesis due to its mild deprotection conditions and excellent compatibility with automated synthesis systems [21]. The Fmoc method provides true orthogonal protection, allowing selective removal of different protecting groups under completely different conditions [18] [21].

For Boc-7-aminoheptanoic acid applications, the choice between strategies depends on the specific peptide sequence and desired final product characteristics [21] [25]. Boc chemistry offers advantages in hydrophobic peptide synthesis where protonation of the exposed amine terminal reduces hydrogen bonding participation and increases coupling availability [25]. The neutralization process in the presence of activated amino acids can produce higher yields and enhanced purity in challenging sequences [25].

Coupling Efficiency and Activators (EDC, HATU)

Coupling efficiency represents the critical determinant of successful solid-phase peptide synthesis, with amino acid addition typically requiring extremely high efficiency levels exceeding 99% to achieve acceptable overall yields [50]. The relationship between coupling efficiency and final yield follows the mathematical expression ξ = (f)ᴺ, where ξ represents the yield, f denotes the coupling efficiency, and N indicates the number of amino acid residues [50].

Table 3: Coupling Efficiency and Performance of Different Activators

| Coupling Reagent | Reaction Type | Typical Coupling Time (min) | Coupling Efficiency (%) | Racemization Risk |

|---|---|---|---|---|

| EDC/HOBt | Carbodiimide + Additive | 30-60 | 95-99 | Low |

| HATU | Uronium Salt | 15-30 | 98-99.5 | Very Low |

| HBTU | Uronium Salt | 30-45 | 95-99 | Low |

| PyBOP | Phosphonium Salt | 30-45 | 95-99 | Low |

| DCC/HOBt | Carbodiimide + Additive | 60-120 | 90-98 | Moderate |

| COMU | Uronium Salt (3rd Generation) | 15-30 | 98-99.5 | Very Low |

| PyAOP | Phosphonium Salt | 15-30 | 97-99 | Low |

| BOP | Phosphonium Salt | 30-45 | 95-99 | Low |

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide represents a carbodiimide coupling reagent that facilitates amide bond formation through a well-characterized mechanism [26] [27]. The initial step involves the reaction of one carboxylic acid molecule with one carbodiimide molecule to form an O-acylisourea intermediate [27]. This intermediate can react directly with reactive amines to produce amide products and urea byproducts, or alternatively react with a second carboxylic acid molecule to form symmetrical acid anhydrides [27].

The advantages of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide include easy workup procedures through simple aqueous extraction and compatibility with aqueous solvent mixtures [27]. The water-soluble nature of the coupling reagent enables its utilization in diverse solvent systems while maintaining high coupling efficiency [27]. However, side reactions can occur through rearrangement of the O-acylisourea to unreactive N-acylurea products, necessitating the use of additives such as 1-hydroxybenzotriazole to minimize this formation [27].

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) functions as a uronium-based coupling reagent that generates highly reactive 7-azabenzotriazol-1-yloxy esters in the presence of tertiary bases [31]. This reagent demonstrates superior coupling efficiency compared to benzotriazole-based alternatives due to the lower pKa of 7-azabenzotriazol-1-ol relative to 1-hydroxybenzotriazole [31]. The enhanced reactivity stems from anchimeric assistance provided by the pyridine nitrogen, which facilitates nucleophilic attack by amines [31].

Research demonstrates that (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) exhibits minimal racemization tendencies and provides rapid coupling reactions even between sterically hindered amino acids [31]. The reagent's performance characteristics include coupling times of 15-30 minutes and efficiency levels reaching 98-99.5% under optimized conditions [31]. The uronium structure prevents direct reaction with amines, unlike phosphonium-based alternatives that can lead to side product formation [23].

Deprotection Kinetics of the tert-Butoxycarbonyl Group

The deprotection kinetics of the tert-butoxycarbonyl group in Boc-7-aminoheptanoic acid follows well-established mechanistic pathways that involve acid-catalyzed fragmentation processes [33] [34]. The reaction mechanism proceeds through initial protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [33] [36].

Table 4: Boc Deprotection Kinetics Under Various Conditions

| Deprotection Method | Temperature (°C) | Deprotection Time | Completeness (%) | Side Reactions |

|---|---|---|---|---|

| TFA in DCM (25%) | 25 | 30-60 min | 95-99 | Minimal |

| TFA in DCM (50%) | 25 | 15-30 min | 98-99.5 | Minimal |

| HCl in Methanol | 25 | 2-4 hours | 95-98 | Moderate |

| HCl in Dioxane | 25 | 1-2 hours | 90-95 | Moderate |

| Thermal (150°C) | 150 | 2-3 days | 85-95 | Possible Elimination |

| Thermal (200°C) | 200 | 2-6 hours | 95-99 | Elimination/Racemization |

| TFA neat | 25 | 5-15 min | 99+ | Minimal |

| Formic Acid | 25 | 4-8 hours | 85-95 | Minimal |

The mechanistic sequence begins with protonation of the tert-butyl carbamate at the carbonyl oxygen, which becomes stabilized through resonance effects [33] [36]. This protonation facilitates the subsequent elimination of the tert-butyl cation, resulting in the formation of carbamic acid intermediates [33]. The carbamic acid undergoes rapid decarboxylation with concomitant carbon dioxide evolution to generate the deprotected amine [33] [39].

Kinetic studies reveal that the deprotection rate exhibits second-order dependence upon acid concentration when using hydrochloric acid in organic solvents [34] [37]. This behavior demonstrates generality across multiple Boc-protected amines and various acid systems including sulfuric acid and methanesulfonic acid [34]. The second-order kinetics arise from general acid-catalyzed separation of reversibly formed ion-molecule pairs during tert-butyl carbamate fragmentation [34] [37].

Trifluoroacetic acid-mediated deprotection follows different kinetic patterns, requiring large acid excesses to achieve reasonable reaction rates and showing inverse dependence upon trifluoroacetate concentration [34] [38]. The mechanism involves formation of tert-butyl trifluoroacetate as a byproduct, which can act as an alkylating agent toward methionine and tryptophan residues [38]. Scavengers such as anisole or thioanisole are commonly employed to trap reactive tert-butyl cations and prevent unwanted alkylation reactions [38] [41].

Thermal deprotection methods provide alternative approaches that eliminate the need for acidic conditions [39]. These reactions proceed through direct fragmentation mechanisms at elevated temperatures, typically requiring 150-200°C for practical reaction rates [39]. The thermal approach generates carbon dioxide and isobutylene as byproducts, offering environmentally favorable deprotection conditions [39]. However, high temperatures may induce side reactions including elimination and racemization of chiral substrates [39].

Thermal Behavior: Melting Point (56–60°C) and Boiling Point Predictions

Boc-7-aminoheptanoic acid exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 56-60°C [1] [2] [3], with slight variations reported across different suppliers and analytical conditions. Sigma-Aldrich specifications indicate a melting point of 56-60°C [1] [4], while TCI Chemical reports a more precise value of 57°C [2] [3] [5]. These consistent values across multiple sources confirm the compound's thermal identity and purity specifications.

The predicted boiling point of 393.1±25.0°C [6] [7] [8] represents a computational estimate based on molecular modeling and structure-property relationships. This elevated boiling point reflects the compound's substantial molecular weight (245.32 g/mol) [1] [9] [2] and the presence of multiple hydrogen bonding sites, including the carboxylic acid group and the protected amino functionality.

Thermal stability analysis reveals that Boc-7-aminoheptanoic acid is classified as heat sensitive [2] [3] [5], requiring refrigerated storage conditions between 2-8°C [1] [2] [3]. The thermal liability primarily stems from the tert-butoxycarbonyl protecting group, which undergoes thermal deprotection at temperatures exceeding 150°C [10] [11] [12]. Research on Boc deprotection kinetics demonstrates that thermal elimination occurs through a concerted mechanism involving proton transfer with release of isobutylene, followed by rapid decarboxylation [12]. Studies utilizing continuous-flow high-temperature conditions have shown that temperatures of 150-230°C are required for efficient Boc removal [13], with the reaction proceeding via formation of the corresponding free amine, carbon dioxide, and isobutylene [11] [12].

The flash point of 191.6°C [8] indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture, while the extremely low vapor pressure of 2.82×10⁻⁷ mmHg at 25°C [8] confirms minimal volatility under standard laboratory conditions. The predicted density of 1.050±0.06 g/cm³ [6] [8] suggests the compound is slightly denser than water, consistent with its organic nature and molecular composition.

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of Boc-7-aminoheptanoic acid are governed by the balance between hydrophobic and hydrophilic structural elements. The compound demonstrates excellent solubility in methanol [2] [6] [3] [7], which serves as the primary solvent for synthesis, purification, and analytical procedures. This high methanol solubility results from favorable hydrogen bonding interactions between methanol and both the carboxylic acid and protected amino functionalities.

Aqueous solubility is significantly limited due to the seven-carbon aliphatic chain, which contributes substantial hydrophobic character to the molecule. The hydrophobic heptyl backbone creates an unfavorable entropy penalty for water solvation, despite the presence of polar functional groups. However, aqueous solubility exhibits pH-dependent behavior due to the ionizable carboxylic acid group with a predicted pKa of 4.77±0.10 [6] [7] [8].

Research on phase separation behavior has demonstrated that Boc-7-aminoheptanoic acid can induce phase separation in miscible organic solvent-water mixtures [14] [15]. This phenomenon results from the subtle balance between aggregation and solvation forces, and the separation behavior is reversible by adjusting solution pH [14] [15]. The intrinsic hydrophobic properties combined with the hydrogen bonding-forming ability of the carboxyl group enable the compound to function as a controllable extractant system [14] [15].

Organic solvent compatibility extends beyond methanol to include dimethyl sulfoxide (DMSO), which commonly dissolves Boc-protected compounds due to its polar aprotic nature [16]. Dichloromethane provides moderate solubility and is frequently employed in peptide synthesis protocols involving Boc chemistry [17] [18]. Ethyl acetate offers moderate solubility suitable for purification procedures, while hexane is incompatible due to polarity mismatch between the nonpolar hydrocarbon solvent and the polar functional groups of the compound.

pKa Analysis and pH-Dependent Reactivity

The predicted pKa value of 4.77±0.10 [6] [7] [8] for Boc-7-aminoheptanoic acid falls within the typical range for aliphatic carboxylic acids [19] [20]. This value indicates that the compound exists predominantly in its ionized carboxylate form at physiological pH (7.4), where the Henderson-Hasselbalch equation predicts greater than 99% ionization [21] [20].

Comparative analysis with structurally related carboxylic acids reveals that the pKa is consistent with expectations for a seven-carbon chain carboxylic acid. Acetic acid exhibits a pKa of 4.7 [19], while aliphatic carboxylic acids typically demonstrate pKa values in the range of 3-5 [20]. The slight elevation in pKa for Boc-7-aminoheptanoic acid compared to acetic acid may result from the electron-donating nature of the alkyl chain, which stabilizes the protonated carboxylic acid form relative to the carboxylate anion.

pH-dependent reactivity patterns significantly influence the compound's behavior in different chemical environments. At acidic pH conditions (pH < 3), the carboxylic acid remains predominantly protonated, maintaining limited water solubility, while the Boc protecting group remains stable [17] [18]. Under neutral conditions (pH 6-8), partial ionization of the carboxylic acid occurs, enhancing water solubility through ion-dipole interactions [20]. At basic pH conditions (pH > 9), complete carboxylate formation dramatically increases aqueous solubility, while the Boc group may undergo base-catalyzed hydrolysis [17] .

The ionization state directly affects intermolecular interactions and solubility behavior. In the protonated form, hydrogen bonding occurs through the carboxylic acid hydroxyl group, while in the ionized carboxylate form, electrostatic interactions with cations and enhanced water solvation predominate [20]. This pH-dependent behavior has been exploited in controllable phase separation systems where pH adjustment enables reversible extraction and release of target compounds [14] [15].

Hydrolytic and Oxidative Degradation Pathways

Hydrolytic degradation represents the primary stability concern for Boc-7-aminoheptanoic acid, with reaction rates strongly dependent on pH conditions and temperature. Under acidic conditions (pH < 3), particularly in the presence of trifluoroacetic acid (TFA), the Boc protecting group undergoes rapid acid-catalyzed deprotection within minutes to hours [17] [18] . This reaction proceeds through protonation of the carbonyl oxygen followed by elimination of tert-butyl cation and subsequent decarboxylation to yield 7-aminoheptanoic acid, carbon dioxide, and isobutylene [10] [11].

Basic hydrolysis conditions (pH > 9) promote moderate degradation rates over several hours, involving both carboxylate salt formation and potential Boc group hydrolysis [17] . The mechanism differs from acidic deprotection, proceeding through nucleophilic attack by hydroxide ions and base-catalyzed elimination reactions. Under neutral aqueous conditions (pH 6-8), the compound demonstrates relative stability with slow spontaneous hydrolysis occurring over days to weeks [17].

Temperature effects dramatically accelerate hydrolytic processes. Elevated temperatures increase the rate of both water nucleophilic attack and thermal elimination reactions. Storage at refrigerated temperatures (2-8°C) significantly extends shelf life by reducing the kinetic energy available for degradation reactions [1] [2] [3].

Oxidative degradation pathways present secondary stability concerns under specific storage and handling conditions. Atmospheric oxygen exposure combined with UV light can promote free radical oxidation reactions, particularly at the protected amino group [17] . However, under normal storage conditions with appropriate protection from light and air, oxidative degradation proceeds slowly and represents a minor degradation pathway compared to hydrolytic processes.

Enzymatic degradation pathways may become relevant in biological systems or during bioconjugation applications. Esterase enzymes could potentially cleave any ester linkages formed during derivatization reactions [17] , while protease enzymes might act on amide bonds if the compound is incorporated into peptide structures [24] [25]. The resistance to enzymatic attack depends on the specific enzyme concentration, substrate specificity, and local microenvironment conditions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant